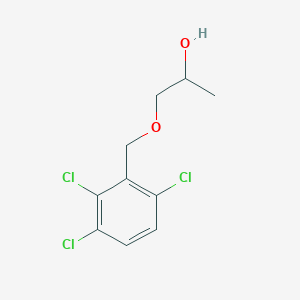
Tritac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritac is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic molecule that is used to study various biological processes and mechanisms. Tritac is known for its unique properties that make it an ideal tool for scientific research.
Wirkmechanismus
Tritac is a small molecule that can selectively bind to specific biological targets. It works by forming covalent bonds with the target molecule, which allows for the visualization and tracking of the molecule. Tritac has been shown to have high selectivity and specificity, which makes it an ideal tool for studying biological processes.
Biochemische Und Physiologische Effekte
Tritac has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. Additionally, Tritac has been shown to have minimal off-target effects, which makes it an ideal tool for studying specific biological targets.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tritac is its high selectivity and specificity. It allows for the visualization and tracking of specific biological targets, which can provide valuable insights into biological processes. Additionally, Tritac is non-toxic and has minimal off-target effects, which makes it an ideal tool for studying live cells and tissues.
However, Tritac does have some limitations. One of the main limitations is its cost, as it is a relatively expensive compound. Additionally, Tritac can be difficult to synthesize, which can limit its availability for some researchers. Finally, Tritac has limited applications in certain areas of research, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for Tritac research. One of the main areas of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring new applications for Tritac in areas such as drug delivery and imaging. Finally, there is a growing interest in the development of Tritac-based probes that can be used to study specific biological targets in more detail.
Conclusion:
Tritac is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in research. It is a unique compound that has high selectivity and specificity, which makes it an ideal tool for studying biological processes and mechanisms. Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. While Tritac has some limitations, it has significant potential for future research and development.
Synthesemethoden
Tritac is a synthetic molecule that can be synthesized using various methods. One of the most common methods is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. The reaction is catalyzed by a copper (I) ion, which helps in the formation of the triazole ring. Other methods of synthesis include click chemistry, copper-free click chemistry, and Staudinger ligation.
Wissenschaftliche Forschungsanwendungen
Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. It is commonly used in the synthesis of small molecule probes that can be used to study biological processes and pathways. Tritac can also be used to label proteins, which allows for the visualization and tracking of proteins in live cells. Additionally, Tritac can be used in drug discovery to synthesize and screen potential drug candidates.
Eigenschaften
CAS-Nummer |
1861-44-5 |
|---|---|
Produktname |
Tritac |
Molekularformel |
C10H11Cl3O2 |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3 |
InChI-Schlüssel |
LJWIIRATRWPHBA-UHFFFAOYSA-N |
SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Kanonische SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Andere CAS-Nummern |
1861-44-5 |
Löslichkeit |
2.71e-04 M |
Synonyme |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
Dampfdruck |
1.00e-04 mmHg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



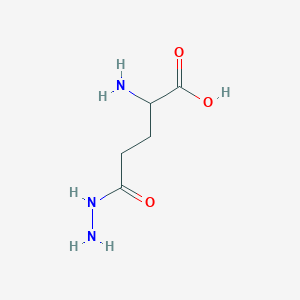
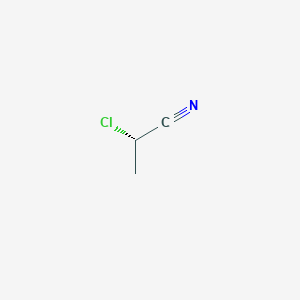
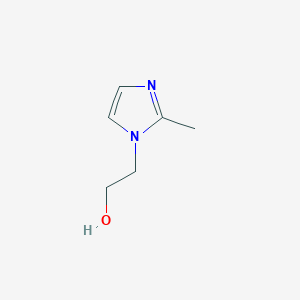
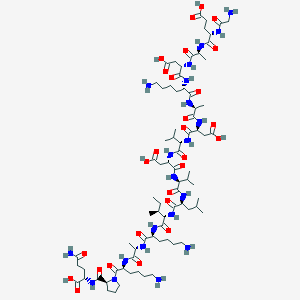
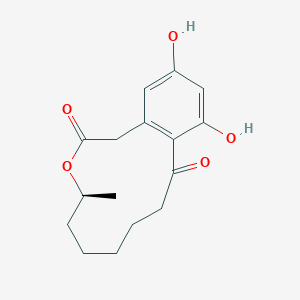
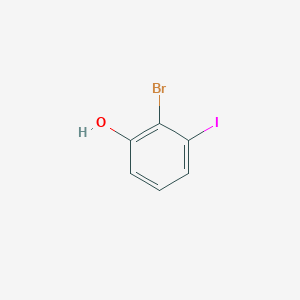
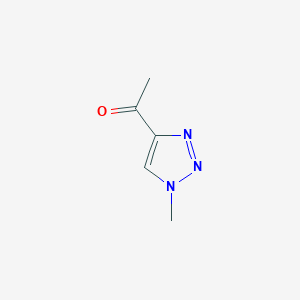
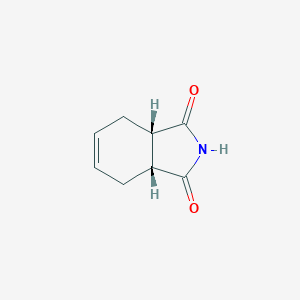
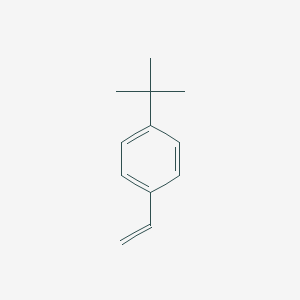

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
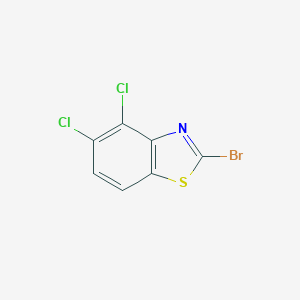

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)